4-Amino-6-(pyridin-2-yl)pyridazin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
5-amino-3-pyridin-2-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H8N4O/c10-6-5-8(12-13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H2,10,12)(H,13,14) |
InChI Key |
HSZVRWCISWWCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=O)C(=C2)N |
Origin of Product |
United States |
The Significance of Pyridazinones As Privileged Structures in Drug Discovery
Pyridazinone derivatives are recognized as "privileged structures" in the field of drug discovery. This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. The utility of the pyridazinone scaffold lies in its unique chemical and physical properties, which allow for diverse functionalization at various positions around the ring. This adaptability makes it an attractive building block for designing new drugs.
The incorporation of this versatile, biologically accepted pharmacophore into medicinally active molecules has resulted in a broad spectrum of pharmacological effects. The pyridazinone skeleton is a key component in numerous compounds that have been investigated for their therapeutic potential, highlighting its importance as a foundational element in medicinal chemistry.
The Broad Pharmacological Landscape of Pyridazine and Pyridine Derivatives
The parent heterocycles, pyridazine (B1198779) and pyridine (B92270), are fundamental components in a vast number of biologically active compounds. Pyridazine-containing molecules, in particular, have been reported to possess a diverse range of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, analgesic, anti-inflammatory, and antihypertensive properties. Similarly, the pyridine ring is a ubiquitous feature in many established drugs and pharmacologically active agents, known for its ability to engage in various biological interactions.
The combination of these two moieties within a single molecule, as seen in pyridin-2-yl-pyridazinone derivatives, offers a rich scaffold for medicinal chemists to explore. The pyridazinone core provides a robust platform for biological activity, while the pyridine substituent can be modified to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The synergistic potential of these two heterocyclic systems continues to drive research into new derivatives with enhanced therapeutic efficacy. Pyridinone-containing compounds have demonstrated a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org
Research Focus: Academic Investigations of 4 Amino 6 Pyridin 2 Yl Pyridazin 3 Ol and Its Analogues
Strategies for Pyridazinone Core Construction
The formation of the pyridazinone ring is a critical step in the synthesis of this compound and related compounds. Various strategies have been developed to construct this heterocyclic core efficiently.
Cyclization Reactions in Pyridazinone Synthesis
Cyclization reactions are fundamental to forming the pyridazinone scaffold. A predominant method involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). thieme-connect.com For instance, the reaction of γ-keto acids with hydrazine hydrate (B1144303) is a well-established route to produce 4,5-dihydropyridazin-3(2H)-ones. researchgate.net This process begins with the formation of an intermolecular hydrazone, which then undergoes an intramolecular cyclization to yield the pyridazinone ring. researchgate.net
Other notable cyclization strategies include:
Radical Cyclization : Intramolecular radical additions have been employed for the diastereoselective preparation of fused cyclopenta-pyridazinones. nih.gov In this approach, the pyridazinone ring's embedded hydrazone can act as a radical acceptor, allowing for the formation of a fused cyclopentane (B165970) ring via a 5-exo radical cyclization. nih.gov
6π-Electrocyclization : Mechanistic studies have shown that pyridazine (B1198779) rings can be formed from Z-thiol isomers of β-chlorovinyl thiohydrazones through a 6π-electrocyclization of a thiohydrazone-derived 2,3-diazatriene intermediate. researchgate.net
Domino Reactions : A one-pot synthesis of 4,5-dihydropyridazin-3(2H)-ones has been developed using domino hydrohydrazination and condensation reactions between phenylhydrazine (B124118) and 4-pentynoic acid in the presence of ZnCl2. researchgate.net
| Precursors | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|
| γ-Keto acid and Hydrazine hydrate | Cyclocondensation | 4,5-Dihydropyridazin-3(2H)-one | Two-step process involving hydrazone formation and intramolecular cyclization. | researchgate.net |
| Pyridazinone with pendant alkene | 5-exo Radical Cyclization | cis-Fused Cyclopenta-pyridazinone | Diastereoselective formation of a fused ring system. | nih.gov |
| β-Chlorovinyl thiohydrazone | 6π-Electrocyclization | Substituted Pyridazine | Proceeds through a 2,3-diazatriene intermediate. | researchgate.net |
| Phenylhydrazine and 4-Pentynoic acid | Domino Hydrohydrazination/Condensation | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Efficient one-pot synthesis catalyzed by ZnCl2. | researchgate.net |
Reactivity of Enaminones in Pyridazinone Ring Formation
Enaminones are versatile building blocks in heterocyclic synthesis due to their ability to react with both electrophiles and nucleophiles. beilstein-journals.org Their reactivity has been exploited in the construction of pyridazinone-related structures. A notable application involves the transformation of cyclic enaminones into bicyclic pyridazinium salts upon treatment with diazonium salts. beilstein-journals.org This transformation can be performed in a one-pot reaction where the enaminone reacts with two equivalents of a diazonium salt. beilstein-journals.org The proposed mechanism suggests that the initial azo-coupled enaminone undergoes a second azo coupling, followed by an intramolecular nucleophilic addition and subsequent water elimination to form the pyridazinium ring. beilstein-journals.org
Furthermore, enaminones can be derived from pyridazinone cores to facilitate further chemical modifications. For example, a 6-acetyl-3-oxopyridazine derivative can be condensed with dimethylformamide dimethylacetal (DMF-DMA) to yield a corresponding enaminone. nih.gov This enaminone can then react with various heterocyclic amines, such as 3-amino-1,2,4-triazole, through a Michael-type addition followed by cyclization and aromatization to create fused azolo[1,5-a]pyrimidine systems. nih.gov
Novel Routes to Substituted Pyridazinone Systems
The development of novel synthetic routes aims to improve efficiency, yield, and structural diversity of pyridazinone derivatives.
Key novel methodologies include:
Multicomponent Reactions (MCRs) : MCRs offer high efficiency by combining multiple reactants in a single step. A three-component synthesis of 1-thiazolyl-pyridazinedione derivatives has been developed using maleic anhydride, thiosemicarbazide, and various active methylene (B1212753) compounds under microwave irradiation with chitosan (B1678972) as a biocatalyst. mdpi.com
Palladium-Catalyzed Cross-Coupling : The functionalization of the pyridazinone core can be achieved through palladium-catalyzed reactions. The Suzuki-Miyaura coupling of halopyridazin-3(2H)-ones with boronic acids is a highly effective method for introducing aryl or other substituents. researchgate.net
Ionic Liquid Catalysis : An environmentally compatible approach utilizes a Brønsted acidic ionic liquid, [bmim]Br/AlCl3, to catalyze the synthesis of pyridazinones from the reaction of arenes, cyclic anhydrides, and hydrazines. researchgate.net The mechanism involves a Friedel–Crafts acylation to form a keto-carboxylic acid, which then undergoes cyclocondensation with hydrazine. researchgate.net
| Methodology | Reactants | Key Features | Reference |
|---|---|---|---|
| Microwave-Assisted MCR | Maleic anhydride, thiosemicarbazide, active methylene compounds | Eco-friendly, high yields, short reaction times. | mdpi.com |
| Suzuki-Miyaura Coupling | Halopyridazin-3(2H)-one, boronic acid | Effective for introducing diverse substituents onto the pyridazinone core. | researchgate.net |
| Ionic Liquid Catalysis | Arene, cyclic anhydride, hydrazine | Environmentally friendly, reusable catalyst, operational simplicity. | researchgate.net |
Functionalization and Derivatization Approaches
Once the pyridazinone core is constructed, functionalization is necessary to synthesize the target compound, this compound, and its analogues. This involves the strategic introduction of specific amino and pyridyl groups.
Introduction of Amino and Pyridyl Moieties
The synthesis of 4-amino-pyridazin-3(2H)-one derivatives often involves strategic chemical transformations on a pre-formed pyridazinone ring. A common method for introducing the 4-amino group is through the displacement of a suitable leaving group, such as a nitro group. core.ac.uk For example, a 4-nitro-pyridazinone intermediate can be reacted with an appropriate amine to afford the corresponding 4-amino-pyridazinone. core.ac.ukresearchgate.net Another route involves the reduction of a nitro group to an amine using reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon (Pd/C). core.ac.uk
The introduction of the pyridyl moiety can be accomplished in several ways:
Starting from Pyridyl-Containing Precursors : A straightforward approach is to begin the synthesis with a precursor that already contains the pyridyl group. For example, the inverse-electron demand Diels-Alder reaction between 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) and various dienophiles can produce 3,6-di(pyridin-2-yl)pyridazine (B2515594) derivatives. mdpi.com
Cross-Coupling Reactions : As mentioned previously, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. A 6-halo-pyridazinone can be coupled with a pyridylboronic acid to install the pyridyl group at the desired position. researchgate.net
Microwave-Enhanced Synthetic Pathways for Pyridazines
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of pyridazines and related heterocyles. thieme-connect.comnih.govgeorgiasouthern.edu The application of microwave irradiation can dramatically reduce reaction times from hours or days to just minutes. mdpi.commdpi.com
Examples of microwave-enhanced syntheses include:
Cyclocondensation Reactions : The synthesis of 3,4,6-trisubstituted pyridazines from 1,4-diketones and hydrazine can be efficiently carried out using microwave assistance, providing a rapid entry to these compounds. thieme-connect.com
Diels-Alder Reactions : The cycloaddition of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with acetylenes, which typically takes several days in refluxing toluene, can be accelerated to several hours in dichloromethane (B109758) at 150 °C under microwave activation. mdpi.com
Multicomponent Syntheses : The three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives is effectively performed in a microwave oven at 500 W, with the reaction being monitored by TLC and completed within minutes. mdpi.com
The use of microwaves provides a more energy-efficient and time-saving alternative to conventional heating methods for the synthesis of pyridazine-based compounds. mdpi.comnih.gov
Advanced Coupling Reactions for Diversification of Pyridazinone Scaffolds (e.g., Suzuki Cross-coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it highly effective for the diversification of heterocyclic scaffolds like pyridazinone. nih.govwikipedia.org This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide, offering a robust method to introduce a wide array of aryl and heteroaryl substituents onto the pyridazinone ring. nih.govwikipedia.orgnih.gov
The general applicability of the Suzuki reaction in this context involves starting with a halogenated pyridazinone precursor. For instance, a 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aryl-boronic acids to synthesize π-conjugated pyridazine derivatives. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate and a suitable solvent system. researchgate.net This methodology allows for the functionalization at different positions of the pyridazine ring, leading to a diverse range of compounds with varied electronic and optical properties. nih.govnih.gov
In a specific example of diversifying a pyridazinone scaffold, a coupling reaction between an appropriate aryl boronic acid and a pyridazinone derivative can be performed in the presence of dry cupric acetate (B1210297) and triethylamine (B128534) in an anhydrous solvent like CH₂Cl₂. core.ac.uk This approach has been successfully used to synthesize various 4-amino-pyridazin-3(2H)-one derivatives. core.ac.ukresearchgate.net
Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions on pyridazinone-related scaffolds.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 14-28% | nih.govresearchgate.net |
| 4-amino-5-bromo-6-phenyl-pyridazin-3(2H)-one | Aryl boronic acid | Cupric acetate | Triethylamine | CH₂Cl₂ | - | core.ac.uk |
| 3-chloro-6-substituted pyridazine | Phenylpiperazine derivatives | - | - | Ethanol | - | mdpi.com |
DME: 1,2-dimethoxyethane. Data on yields and specific conditions can vary based on the substrates used.
The versatility of the Suzuki reaction stems from the commercial availability of a vast number of boronic acids and the reaction's tolerance to a wide range of functional groups. nih.gov This makes it an indispensable strategy for the late-stage functionalization of complex molecules and the creation of compound libraries for structure-activity relationship (SAR) studies.
Chemical Transformations for Amide and Cyano Derivatives
Following the initial diversification of the pyridazinone scaffold, further chemical transformations can be employed to introduce amide and cyano functionalities. These groups are important pharmacophores that can significantly influence a molecule's biological activity.
Amide Derivatives:
The synthesis of amide derivatives from pyridazinones often involves the conversion of a precursor functional group, such as an ester or a carboxylic acid, attached to the pyridazinone ring. For example, a common route involves the hydrolysis of an ester intermediate to a carboxylic acid, followed by acylation with an appropriate amine. nih.govsemanticscholar.org This sequence can be summarized as:
Ester Hydrolysis: A pyridazinone-containing ester is hydrolyzed, typically under acidic or basic conditions, to yield the corresponding carboxylic acid. nih.gov
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. This reaction is often facilitated by coupling agents or by converting the acid to a more reactive species like an acyl chloride using thionyl chloride. nih.govsemanticscholar.org
In another approach, 3(2H)-pyridazinones with a C-6 phenyl group and an N-2 alkyl side chain containing a nitrile group can be converted to thioamides. acs.org While not a direct conversion to a standard amide, this demonstrates the reactivity of nitrile precursors. A series of amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have also been synthesized and evaluated for biological activity. researchgate.net
Cyano Derivatives:
The introduction of a cyano group onto a pyridazinone scaffold can be achieved through various synthetic routes. One common method involves the dehydration of a primary amide. An amide derivative, which can be synthesized as described above, is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding cyano derivative (nitrile). nih.govsemanticscholar.org
This transformation is illustrated in the synthesis of certain FABP4 inhibitors, where an amide intermediate (such as compound 6 or 16 in the referenced literature) is converted to its cyano analogue (7 or 17 , respectively) using POCl₃. nih.govsemanticscholar.org The starting amide itself can be generated from the opening of an isoxazole (B147169) ring fused to the pyridazinone core using ammonium hydroxide. nih.gov
The table below outlines the general transformations for creating amide and cyano derivatives from pyridazinone precursors.
| Starting Material Functional Group | Reagents | Product Functional Group | Reference |
| Ester | 1. Acid/Base (Hydrolysis) 2. Thionyl chloride, Amine | Amide | nih.govsemanticscholar.org |
| Amide | Phosphorus oxychloride (POCl₃) | Cyano (Nitrile) | nih.govsemanticscholar.org |
| Nitrile | H₂S / Pyridine-Et₃N | Thioamide | acs.org |
These transformations highlight the chemical tractability of the pyridazinone scaffold, allowing for the introduction of diverse functional groups essential for tuning the pharmacological properties of the final compounds.
Anticancer Activity
The potential of this compound and related compounds as antineoplastic agents has been investigated, with a significant emphasis on the inhibition of specific proteins involved in cancer progression.
Kinase Inhibition (e.g., c-Met, PARP-1, p38 MAP)
Based on available research, there is no specific information detailing the activity of this compound as an inhibitor of the kinases c-Met, PARP-1, or p38 MAP. While substituted pyridazines and pyridazinones have been explored as inhibitors of p38 MAP kinase, studies explicitly identifying this compound in this context are not present in the reviewed literature. nih.govnih.govnih.gov
Fatty Acid Binding Protein 4 (FABP4) Inhibition as an Antineoplastic Strategy
A promising area of investigation for pyridazinone-based compounds is the inhibition of Fatty Acid Binding Protein 4 (FABP4) as a strategy for cancer treatment. nih.govcore.ac.uk FABP4, a carrier protein for fatty acids, is expressed in adipocytes and has been implicated in promoting metastasis and invasion in various cancers, including colon, ovarian, and glioblastoma. nih.govsemanticscholar.org Targeting FABP4 could therefore represent an effective therapeutic approach in oncology. semanticscholar.orgresearchgate.net
Researchers have identified the 4-amino-pyridazin-3(2H)-one scaffold as a novel and valid core structure for the development of potent FABP4 inhibitors. nih.govcore.ac.uknih.gov Through computer-aided drug design, series of 4-amino and 4-ureido pyridazinone-based molecules have been synthesized and evaluated for their FABP4 inhibitory activity. nih.govresearchgate.net These studies have led to the identification of several analogs with inhibitory activity in the low micromolar range. core.ac.uk The inhibitory activity is typically measured by assessing the displacement of a fluorescent detection reagent from the FABP4 binding pocket. core.ac.ukmdpi.com The optimization of this pyridazinone scaffold has produced compounds with IC50 values lower than that of arachidonic acid, a positive control. core.ac.uk
| Compound Scaffold | Target | Activity Measurement | Reported Potency | Reference |
|---|---|---|---|---|
| 4-Amino-pyridazin-3(2H)-one Derivatives | FABP4 | IC50 | Low micromolar range (e.g., 1.57 µM for most potent analog) | core.ac.uk |
| 4-Ureido-pyridazin-3(2H)-one Derivatives | FABP4 | IC50 | Low micromolar range | nih.govcore.ac.uk |
This table summarizes the inhibitory activities of compound scaffolds related to this compound.
Molecular Mechanisms of Apoptosis Induction
Specific studies detailing the molecular mechanisms of apoptosis induction by this compound are not available in the current scientific literature.
Anti-inflammatory and Analgesic Effects
While the broader pyridazinone chemical family has been investigated for anti-inflammatory and analgesic properties, specific data on this compound is limited.
Modulation of Inflammatory Mediators (e.g., TNF-α, COX, iNOS, NF-κB, Leukotrienes, Interleukins)
There is no direct evidence from the reviewed literature to suggest that this compound modulates key inflammatory mediators such as TNF-α, COX, iNOS, NF-κB, leukotrienes, or interleukins. Research on other pyridazinone derivatives has shown potential for COX-2 inhibition and reduction of pro-inflammatory cytokines, but these findings have not been specifically linked to this compound. cu.edu.egnih.gov
Mechanistic Insights into Pain Relief via Pyridazinone Derivatives
No mechanistic studies providing insights into pain relief specifically involving this compound were identified. General studies on other substituted 3(2H)-pyridazinone derivatives have reported analgesic activity in preclinical models, but the mechanisms were not elucidated for the specific compound . nih.govnih.gov
Antimicrobial Efficacy
The rise of drug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. Pyridazinone derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria, fungi, and viruses.
Antibacterial Activity
Pyridazinone derivatives have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that these compounds can be potent inhibitors of bacterial growth, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. nih.govresearchgate.net
In one study, a series of novel pyridazinone derivatives were synthesized and screened for their activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Notably, compounds 7 and 13 from this series were found to be particularly active against MRSA, P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. nih.govresearchgate.net Compound 3 was identified as the most active against Gram-positive bacteria, with an MIC of 4.52 μM against MRSA. nih.gov
Another study focused on diarylurea derivatives based on pyridazinone scaffolds. nih.gov Compound 10h in this series displayed potent activity against Staphylococcus aureus with an MIC of 16 μg/mL. nih.gov Furthermore, a different series of pyridazinone congeners showed promising activity against S. aureus and MRSA, with MIC values ranging from 0.5 to 128 μg/mL. nih.gov The antibacterial action of these compounds underscores the potential of the pyridazinone core in developing new treatments for bacterial infections. biomedpharmajournal.orgmdpi.com
Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives
| Compound | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| 3 | S. aureus (MRSA) | 4.52 µM | nih.gov |
| 7 | E. coli | 7.8 µM | nih.gov |
| 7 | S. aureus (MRSA) | 7.8 µM | nih.gov |
| 7 | A. baumannii | 7.8 µM | nih.gov |
| 13 | P. aeruginosa | 7.48 µM | nih.gov |
| 13 | A. baumannii | 3.74 µM | nih.gov |
| 10h | S. aureus | 16 µg/mL | nih.gov |
| 14c | B. subtilis | 15.62 µg/mL | researchgate.net |
| IX(a-c) | S. aureus, MRSA | 0.5–128 µg/mL | nih.gov |
Antifungal Activity
In addition to their antibacterial properties, pyridazinone derivatives have also been investigated for their efficacy against various fungal pathogens. biomedpharmajournal.org Studies have shown that certain derivatives possess significant antifungal activity, particularly against species like Candida albicans and Aspergillus niger.
For instance, one synthesized pyridazinone derivative, IIId , was found to have very good antifungal activity. biomedpharmajournal.org In a separate study, compound 8g , a diarylurea derivative, exhibited significant activity against C. albicans with a MIC of 16 μg/mL. nih.gov Other compounds in the same series also showed activity against this opportunistic pathogen, with MIC values ranging from 32 to 64 μg/mL. nih.gov
These findings highlight the potential of the pyridazinone scaffold in the design of new antifungal agents to combat the growing threat of fungal infections.
Table 2: Antifungal Activity of Selected Pyridazinone Derivatives
| Compound | Fungal Strain | MIC Value | Reference |
|---|---|---|---|
| 8g | Candida albicans | 16 µg/mL | nih.gov |
| 8a | Candida albicans | 32 µg/mL | nih.gov |
| 8j | Candida albicans | 32 µg/mL | nih.gov |
| 8c | Candida albicans | 64 µg/mL | nih.gov |
| 8d | Candida albicans | 64 µg/mL | nih.gov |
| 11a | Candida albicans | 64 µg/mL | nih.gov |
Antiviral Activity (e.g., Anti-HIV, HBV DNA Replication)
The antiviral potential of pyridazinone derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The mechanism of action often involves the inhibition of key viral enzymes or processes essential for viral replication.
In the context of HBV, a novel pyridazinone derivative, compound 3711 , was identified as a non-nucleosidic inhibitor. nih.govnih.govdntb.gov.ua This compound effectively inhibited the replication of both wild-type and nucleoside analogue-resistant HBV strains. nih.govnih.gov Its mechanism involves inducing the formation of genome-free capsids, thereby disrupting the viral life cycle. nih.gov Compound 3711 demonstrated a 50% inhibitory concentration (IC50) for extracellular HBV DNA at 1.5 ± 0.2 μM and for intracellular DNA at 1.9 ± 0.1 μM. nih.govdntb.gov.ua
The ability of APOBEC3 proteins to be packaged into viral capsids and inhibit HBV replication is a known host defense mechanism. mdpi.com The action of pyridazinone derivatives like compound 3711, which also targets capsid assembly, represents a promising therapeutic strategy. nih.gov Research into pyridazinone-based compounds continues to show potential for developing new antiviral agents that can overcome existing drug resistance.
Cardiovascular System Modulation
Pyridazinone derivatives have been extensively studied for their effects on the cardiovascular system. Their mechanisms of action often involve the modulation of key enzymes such as phosphodiesterases and the angiotensin-converting enzyme, leading to effects like vasodilation and positive inotropy.
Phosphodiesterase (PDE) Inhibition (e.g., PDE-5, PDE-III)
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.comresearchgate.net Inhibitors of these enzymes have therapeutic applications in various cardiovascular conditions. researchgate.net Pyridazinone derivatives have been identified as potent inhibitors of several PDE isoenzymes, particularly PDE-III and PDE-5. samipubco.comresearchgate.net
PDE-III inhibitors are known for their positive inotropic and vasodilatory effects, making them useful in the treatment of heart failure. samipubco.comresearchgate.net Several tricyclic pyridazinones have shown PDE-III inhibitory activity, with compounds 31 and 32 exhibiting IC50 values of 1.8 μM and 1.6 μM, respectively. nih.gov
PDE-5 is primarily expressed in vascular smooth muscle, and its inhibition leads to vasodilation. mdpi.com This makes PDE-5 inhibitors effective for treating conditions like erectile dysfunction and pulmonary hypertension. samipubco.comresearchgate.netmdpi.com A series of Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were evaluated as PDE-5 inhibitors, with compound 5r showing high potency (IC50 = 8.3 nM) and selectivity. acs.org Another study on pyridopyrazinone derivatives identified compound 11b as a potent PDE-5 inhibitor with an IC50 value of 18.13 nM. mdpi.com The development of pyridazinone-based PDE inhibitors, including dual PDE3/4-selective inhibitors, remains an active area of research. nih.gov
Table 3: PDE Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| 31 | PDE-III | 1.8 µM | nih.gov |
| 32 | PDE-III | 1.6 µM | nih.gov |
| Dihydro pyridazine | PDE-IIIB | 0.19 nM | researchgate.net |
| 5r | PDE-5 | 8.3 nM | acs.org |
| 11b | PDE-5 | 18.13 nM | mdpi.com |
Angiotensin-Converting Enzyme (ACE) Inhibition
The angiotensin-converting enzyme (ACE) plays a crucial role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are a cornerstone in the management of hypertension.
Research into novel pyridazinone derivatives has identified compounds with ACE inhibitory activity. In one study, a series of synthesized pyridazinones were evaluated for their ability to inhibit ACE. orientjchem.org Compound (6) emerged as the most active inhibitor from this series, with an IC50 value of 5.78 μg/mL. orientjchem.org For comparison, the standard ACE inhibitor drug, Lisinopril, had an IC50 value of 0.85 μg/mL in the same assay. orientjchem.org
Although the synthesized compounds were less potent than the standard, these findings suggest that the pyridazinone scaffold can serve as a basis for developing new and potentially more effective ACE inhibitors with further structural modifications.
Table 4: ACE Inhibitory Activity of a Pyridazinone Derivative
| Compound | Target | IC50 Value | Standard Drug (IC50) | Reference |
|---|
| (6) | ACE | 5.78 µg/mL | Lisinopril (0.85 µg/mL) | orientjchem.org |
Vasodilatory and Antiplatelet Actions
Certain pyridazinone derivatives are known to exhibit positive inotropic and vasodilatory properties. sarpublication.com For instance, pimobendan, a benzimidazole-pyridazinone derivative, induces systemic vasodilation, which contributes to a decrease in mean arterial blood pressure. sarpublication.com Another derivative, MCI-154, while having minimal inotropic action, has been shown to reduce vascular resistance. sarpublication.com The mechanism of vasodilation for some pyridazinone derivatives, such as levosimendan, involves the opening of potassium channels, which is independent of calcium concentration. sarpublication.com
In the context of antiplatelet activity, various substituted pyridazin-3(2H)-ones have been synthesized and evaluated. A study on new 6-substituted and 2,6-disubstituted pyridazinone derivatives revealed that silyl (B83357) ethers and N,O-dibenzyl derivatives were among the most active as vasorelaxant and antiplatelet agents. nih.gov
Table 1: Vasodilatory and Antiplatelet Activity of Selected Pyridazinone Derivatives
| Compound Class | Specific Derivative Example(s) | Observed Activity | Reference |
|---|---|---|---|
| Benzimidazole-pyridazinones | Pimobendan | Vasodilator and positive inotropic properties | sarpublication.com |
| Pyridazinone Derivatives | MCI-154 | Reduced vascular resistance | sarpublication.com |
| Calcium Sensitizers | Levosimendan | Vasodilation via potassium channel opening | sarpublication.com |
It is important to note that the specific substitution pattern on the pyridazinone ring is crucial for determining the biological activity. Therefore, without direct experimental data, the vasodilatory and antiplatelet profile of this compound remains to be elucidated.
Neurological and Central Nervous System Activities
Pyridazinone derivatives have shown a range of activities within the central nervous system (CNS), including interactions with GABA-A receptors and demonstrating anticonvulsant, antidepressant, and anxiolytic effects. sarpublication.com
GABA-A Receptor Antagonism
The γ-aminobutyric acid type A (GABA-A) receptor is a key target for many centrally acting drugs. While specific studies on this compound are not available, research on arylaminopyridazine derivatives of GABA has demonstrated their potential as selective antagonists at the GABA-A receptor site. nih.gov For example, the compound SR 95103, a 2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride, was found to competitively antagonize GABA-induced effects. nih.gov Such antagonists are primarily used in research to study the GABAergic system and for counteracting overdoses of sedative drugs. wikipedia.org
Anticonvulsant Effects
The anticonvulsant properties of pyridazinone derivatives have been documented in various studies. sarpublication.com Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines demonstrated that the nature of the aryl ring at the 6-position and the amino side chain at the 3-position are critical for activity. nih.gov Specifically, compounds with a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position showed significant anticonvulsant effects. nih.gov Substitution on the phenyl ring, such as with chlorine atoms, further enhanced this activity. nih.gov Another study on 6-substituted-pyrido[3,2-d]pyridazine derivatives also identified potent anticonvulsant agents. nih.gov For instance, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine exhibited significant anticonvulsant activity in a maximal electroshock test and was found to be safer than the marketed drug carbamazepine (B1668303) in preclinical models. nih.gov
Table 2: Anticonvulsant Activity of Selected Pyridazine Derivatives
| Compound Series | Key Structural Features for Activity | Potent Derivative Example | Reference |
|---|---|---|---|
| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | Phenyl at C6, 4-hydroxypiperidine at C3 | 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine | nih.gov |
The presence of the pyridin-2-yl group at the 6-position of this compound suggests potential for CNS activity, but dedicated studies are required to confirm any anticonvulsant effects.
Antidepressant and Anxiolytic Effects
The potential of pyridazinone derivatives as antidepressant and anxiolytic agents has also been explored. sarpublication.commdpi.com Research into these activities is ongoing, with a focus on understanding the structure-activity relationships that govern these effects. While direct evidence for this compound is lacking, the broader class of pyridazinone-containing compounds has shown promise in preclinical models. researchgate.net
Other Pharmacological Relevance
Anti-diabetic Activity
Recent research has pointed towards the potential of pyridazinone derivatives in the management of metabolic diseases such as diabetes. sarpublication.com One promising avenue of investigation is the inhibition of fatty acid-binding protein 4 (FABP4), a target implicated in insulin (B600854) resistance and type 2 diabetes. nih.gov A series of 4-amino and 4-ureido pyridazinone-based compounds were designed and evaluated as FABP4 inhibitors. nih.govsemanticscholar.org This research identified a potent analog with an IC50 value of 1.57 μM, which was more potent than the positive control. core.ac.uk
The core structure of this compound aligns with the 4-amino-pyridazin-3(2H)-one scaffold investigated for FABP4 inhibition. This suggests that the target compound could potentially exhibit anti-diabetic activity through this mechanism, although this hypothesis requires experimental validation.
Table 3: FABP4 Inhibitory Activity of a 4-Amino-pyridazin-3(2H)-one Derivative
| Compound Series | Most Potent Analog | IC50 Value | Reference |
|---|
Anti-plasmodial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, necessitates the discovery of novel antimalarial agents. Pyridazinone derivatives have been identified as a promising scaffold in this pursuit. Research has indicated that these compounds can act as potent and specific antimalarial leads by targeting essential parasite functions. nih.gov
A significant mechanism of action for pyridazinone derivatives is the inhibition of parasite-induced ion channels on the host erythrocyte membrane. These channels are crucial for the parasite's acquisition of nutrients. A high-throughput screening identified the pyridazinone inhibitor, MBX-2366, which demonstrated a nanomolar affinity for these channels. To improve its drug-like properties, a series of derivatives were synthesized. This optimization process led to the development of MBX-4055, a derivative with enhanced oral absorption and metabolic stability. nih.gov
The specificity of MBX-4055 is noteworthy; it shows no activity against a wide array of human channels and receptors, suggesting a favorable selectivity profile. Furthermore, studies involving extended in vitro selection have indicated that the compound is refractory to acquired resistance. Single-cell and single-molecule patch-clamp analyses have confirmed that the direct action of these pyridazinone derivatives is on the plasmodial surface anion channel (PSAC), which has been linked to parasite-encoded RhopH proteins. nih.gov These findings establish pyridazinones as a viable and tractable scaffold for the development of new antimalarial drugs with a well-defined mechanism of action. nih.gov
Additionally, fused pyridazine systems, such as imidazopyridazines, have been explored as potential antimalarial agents, showing promising in vitro activity and in vivo efficacy in initial studies. researchgate.net
Table 1: Anti-plasmodial Activity of Pyridazinone Derivatives
| Compound | Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| MBX-2366 | Plasmodial Surface Anion Channel (PSAC) | Inhibition of parasite nutrient acquisition | Nanomolar affinity inhibitor identified in high-throughput screen. nih.gov |
Anti-tubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The scientific community is actively searching for new therapeutic agents, and pyridazinone derivatives have shown potential in this area.
Several studies have synthesized and evaluated series of 6-pyridazinone derivatives for their activity against Mycobacterium tuberculosis H37Rv strain. In one such study, a series of 5-benzyl-3-aryl-1,6-dihydro-6-pyridazinones were assessed. The compound 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone demonstrated the most significant activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. Other derivatives also showed notable activity, with MIC values of 25 µg/mL. The structure-activity relationship analysis suggested that disubstituted phenyl rings with a hydroxyl group at the 5th position of the pyridazinone ring contributed to better anti-tubercular activity.
Another investigation focused on a different series of pyridazinone derivatives, where 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone emerged as a lead compound with good anti-tubercular activity. This highlights the potential of the pyridazinone scaffold in developing new anti-TB drugs.
Table 2: Anti-tubercular Activity of Selected Pyridazinone Derivatives
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | 12.5 |
| 5-(2-chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | 25 |
| 5-(4-hydroxy-3-ethoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | 25 |
Anti-ulcer Activity
Pyridazinone derivatives have also been investigated for their potential in treating peptic ulcers, demonstrating both gastric antisecretory and anti-ulcer activities. unm.edu Research in this area has focused on synthesizing various analogs and evaluating their efficacy in animal models.
Studies have revealed specific structural features that are crucial for the anti-ulcer and antisecretory effects of these compounds. The most effective derivatives typically possess a phenyl group at the C-6 position of the 3(2H)-pyridazinone ring. Additionally, a four-atom chain length between the pyridazinone ring and a terminal functional group, such as a 2-cyanoguanidine moiety, has been shown to be important. The nature of the linkage in this chain also plays a role, with a thioether linkage being preferred over an ether linkage for enhanced activity.
One of the most potent compounds identified is 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone, which exhibited significant antisecretory and anti-ulcer properties. It is important to note that the mechanism of action for these compounds does not appear to involve histamine (B1213489) H2 receptor inhibition or anticholinergic pathways. Further research has also shown that 2-[ω-(thioureido)alkyl]- and 2-[ω-(cyanoguanidino)alkyl]-3(2H)-pyridazinone derivatives have significant antisecretory and anti-ulcer activities.
Table 3: Pyridazinone Derivatives with Anti-ulcer Activity
| Compound Class | Key Structural Features for Activity | Example of Potent Compound |
|---|---|---|
| 2-Cyanoguanidine derivatives | Phenyl group at C-6; Four-atom chain between rings; Thioether linkage. | 2-[[[2-(2-cyano-3-methyl-1-guanidino)ethyl]thio]methyl]-6-phenyl-3(2H)-pyridazinone |
Structure Activity Relationship Sar Studies of 4 Amino 6 Pyridin 2 Yl Pyridazin 3 Ol and Its Analogues
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of pyridazinone derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. Studies on related pyridazinone series have demonstrated that modifications at several key positions influence both potency and selectivity.
For instance, in a series of 3(2H)-pyridazinone derivatives developed as selective monoamine oxidase B (MAO-B) inhibitors, substitutions at the R1 and R2 positions, corresponding to positions on an N-linked side chain, had a pronounced effect on activity. mdpi.com It was observed that derivatives with an -OCH3 group at the R1 position generally showed higher MAO-B inhibitory activity than those with a -CF3 group at the same position. mdpi.com Furthermore, the presence of a para-chloro substituent on a terminal phenyl ring (R2 position) increased MAO-B inhibitory activity. mdpi.com
In another study focusing on 3-amino-6-aryl-pyridazines as cannabinoid receptor 2 (CB2) agonists, SAR investigations revealed that the nature of the aryl group at the 6-position was a key determinant of activity. nih.gov These findings underscore the principle that even minor electronic or steric changes can lead to substantial differences in biological outcomes.
Similarly, research on acetylcholinesterase (AChE) inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold showed that introducing a lipophilic group at the C-5 position of the pyridazine (B1198779) ring was favorable for both AChE-inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov
The data below illustrates the impact of substituent changes on the inhibitory activity of a series of pyridazinone derivatives against MAO-B.
Table 1: Effect of Substituents on MAO-B Inhibition for Selected Pyridazinone Analogues
| Compound | R1 Substituent | R2 Substituent (para-position) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B vs MAO-A |
|---|---|---|---|---|
| TR2 | -OCH3 | -Cl | 0.27 | 84.96 |
| TR16 | Morpholine-based side chain | -Cl | 0.17 | >235.29 |
| TR1 | -OCH3 | -H | >10 | - |
| TR3 | -OCH3 | -F | >10 | - |
| TR8 | -CF3 | -H | >10 | - |
| TR9 | -CF3 | -F | >10 | - |
Data derived from studies on N-substituted 3(2H)-pyridazinone analogues. mdpi.com
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of a molecule (its conformation) is critical for its interaction with a biological target. Conformational analysis helps to identify the low-energy, biologically active conformation that is responsible for the observed pharmacological effect. For pyridazinone derivatives, the relative orientation of the pyridazine core and its substituents, such as the pyridin-2-yl group, dictates how the molecule fits into a receptor's binding pocket.
Molecular docking studies on pyridazinone derivatives targeting MAO-B have shown that the ligands adopt specific conformations to engage with key amino acid residues. nih.gov For example, potent inhibitors form hydrogen bonds with the phenol (B47542) group of a selective residue (Y326) and engage in π–π stacking interactions with another key residue (Y398). nih.gov The planarity and ability to form these specific interactions are key features of the bioactive conformation. The pyridazine ring itself, with its unique physicochemical properties, can engage in various interactions including hydrogen bonding and π-π stacking. blumberginstitute.org
The flexibility of linkers between the pyridazinone core and other parts of the molecule also plays a role. In a series of α1- and α2-adrenoceptor ligands, the length of a polymethylene chain acting as a spacer was shown to influence affinity, suggesting that an optimal linker length allows the molecule to adopt a conformation that bridges key interaction points within the receptor. researchgate.net
Isosteric and Bioisosteric Replacements within the Pyridazinone Scaffold
Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. mdpi.com
Within the pyridazinone scaffold and its analogues, this strategy has been explored extensively. For example, the replacement of a benzene (B151609) ring with a heterocyclic ring, such as pyridine (B92270), is a common bioisosteric modification. nih.gov However, in one study on plant activators, replacing a benzene ring with a nitrogen-containing heterocycle weakened the desired activity, indicating that the electronic and aromatic properties of the original ring were crucial. nih.gov
Another example of bioisosteric replacement involves the functional groups on the pyridazinone ring itself. The replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) is a classic bioisosteric switch that can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. nih.gov In the development of fatty acid binding protein 4 (FABP4) inhibitors, the 4-amino group of a pyridazinone scaffold was acylated or converted to ureido analogues, representing bioisosteric modifications that explore different hydrogen bonding patterns and steric bulk at that position. nih.govsemanticscholar.org
The concept of classical and nonclassical bioisosteres has also been applied to pyridazine derivatives. Classical bioisosteres include atoms or groups like the methyl group (-CH3), fluorine (-F), and chlorine (-Cl), which have similar peripheral electron layers. mdpi.com In one study, it was noted that among these bioisosteres, the methyl group conferred much higher antimicrobial activity than the halogen atoms. mdpi.com
Table 2: Examples of Bioisosteric Replacements in Pyridazinone-related Scaffolds
| Original Scaffold/Fragment | Bioisosteric Replacement | Rationale / Potential Effect | Reference |
|---|---|---|---|
| Benzene Ring | Pyridine Ring | Modify polarity, aromaticity, H-bonding | nih.gov |
| Carbonyl (C=O) | Thiocarbonyl (C=S) | Alter H-bonding, polarity, metabolism | nih.gov |
| Amino (-NH2) | Ureido (-NHCONH2) | Modify H-bonding capacity, steric profile | nih.govsemanticscholar.org |
| Hydrogen (-H) | Fluorine (-F) | Block metabolism, alter pKa | cambridgemedchemconsulting.com |
Positional Effects of Functional Groups on Ligand-Target Interactions
The specific position of functional groups on the 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol scaffold and its analogues is a critical determinant of ligand-target interactions. Moving a substituent from one position to another can drastically alter binding affinity and biological activity by changing the molecule's ability to interact with specific subpockets of a receptor or enzyme active site.
For example, studies on 4-amino-picolinic acid derivatives, which share a substituted amino-heterocycle motif, showed that the position of substituents on an attached phenyl ring was directly related to root growth inhibitory activity. mdpi.com Compounds with substituents at the 2- and 4-positions of the phenyl ring had much better inhibitory effects than those with substituents at the 3-position. mdpi.com This suggests that the binding pocket has specific steric or electronic requirements that are met by substituents at the ortho and para positions, but not the meta position.
In the development of MAO-B inhibitors, the position of substituents on a benzalhydrazone moiety attached to the pyridazinone ring was crucial. It was hypothesized that placing electron-withdrawing groups in the benzalhydrazone ring increased MAO-B inhibitory activity. mdpi.com Specifically, a chloro-substituent at the para position of the ring was found to be optimal for potency. mdpi.com
Similarly, in a series of AChE inhibitors, structural modifications were performed on four different parts of the lead compound. nih.gov The introduction of a lipophilic group specifically at the C-5 position of the pyridazine ring was found to be favorable for activity, highlighting the importance of that specific location for productive interaction with the enzyme. nih.gov
Rationalizing Efficacy and Receptor/Enzyme Binding Affinity
The ultimate goal of SAR studies is to rationalize the observed biological efficacy by understanding the underlying molecular interactions that govern the binding affinity between the ligand and its target. This is often achieved by integrating experimental binding data with computational methods like molecular docking and pharmacophore modeling.
For pyridazinone derivatives targeting MAO-B, docking studies have provided a clear rationale for their potency and selectivity. nih.gov The most active compounds, such as TR16, fit into the enzyme's active site and form key interactions: a hydrogen bond between the carbonyl group of the pyridazinone ring and the selective residue Y326, and π-π stacking interactions with Y398. nih.gov The inability of these compounds to effectively engage the MAO-A binding pocket, where interactions are mainly driven by hydrophobic contacts, explains their selectivity. nih.gov
In the case of pyridazinone-based vascular adhesion protein-1 (VAP-1) inhibitors, X-ray crystallography and homology modeling revealed specific interactions. nih.gov The pyridazinone ring was shown to π-stack with a tyrosine residue (Tyr176), while other parts of the molecule formed hydrogen bonds and hydrophobic interactions with residues lining the active site channel. nih.gov These models could also rationalize species-specific binding properties by identifying key amino acid differences in the active sites of human and mouse VAP-1. nih.gov
Pharmacophore modeling can distill the essential structural features required for activity. For a series of pyridazinone derivatives with affinity for α1-adrenoceptors, a pharmacophore model was generated that rationalized the relationship between their structural properties and biological data. researchgate.net Such models provide a 3D map of the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for high-affinity binding, guiding the design of new, more potent analogues.
Computational Chemistry and Molecular Modeling in Pyridazinone Research
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol. Density Functional Theory (DFT) is a particularly prominent method used for this class of compounds. mdpi.comgsconlinepress.com DFT studies allow researchers to determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and map molecular electrostatic potentials. mdpi.com
These calculations provide key quantum chemical descriptors that are correlated with the molecule's behavior. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity and the ability of the molecule to interact with biological targets. indexcopernicus.com The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. indexcopernicus.com
Theoretical calculations on pyridazinone derivatives have been used to investigate their electronic and geometric features, correlating these quantum descriptors with observed antibacterial activity. mdpi.com Such studies provide invaluable information on the active sites of the molecules and the influence of various functional groups on their biological properties, guiding the synthesis of more effective analogs. mdpi.com
Table 1: Key Parameters from DFT Calculations on Pyridazinone Derivatives
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. |
| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and binding interactions. |
| Hardness (η) | Resistance to change in electron distribution | Measures molecular stability and reactivity. |
| Softness (S) | Reciprocal of hardness | Soft molecules are generally more reactive. |
This table presents typical parameters analyzed in DFT studies of pyridazinone compounds to predict their chemical behavior and potential biological activity. gsconlinepress.comindexcopernicus.com
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net For pyridazinone derivatives, docking studies have been instrumental in understanding their binding modes and predicting their inhibitory potential against various biological targets. researchgate.netnih.gov
In studies of 4-amino and 4-ureido pyridazinone-based inhibitors of Fatty Acid-Binding Protein 4 (FABP4), molecular docking revealed key interactions within the protein's binding cavity. nih.govuel.ac.uk These in silico analyses help to visualize how the pyridazinone core and its substituents form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with critical amino acid residues in the target's active site. nih.gov
For example, docking studies on pyridazinone derivatives as phosphodiesterase 3A (PDE3A) inhibitors showed that most compounds adopted similar orientations within the active site, establishing crucial hydrogen bonds with catalytic amino acids. nih.gov Similarly, docking has been used to investigate pyridazinone interactions with targets such as cyclooxygenase-2 (COX-2), various bacterial proteins, and vascular adhesion protein-1 (VAP-1), providing insights that guide the rational design of more potent and selective inhibitors. mdpi.comresearchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors (the "structure") with a measured biological response (the "activity"). wikipedia.org
For pyridazinone derivatives, QSAR studies have been successfully employed to predict their inhibitory activities and to understand the structural requirements for potency. For instance, a field-based 3D-QSAR method was used to describe the structure-activity relationship of pyridazinone inhibitors of PDE3A. nih.gov The resulting models revealed that steric and hydrophobic fields were the primary determinants of inhibitory activity, while hydrogen bond donor and acceptor fields had minor contributions. nih.gov Such insights are crucial for optimizing lead compounds. nih.govresearchgate.net
In another study on pyridazinone-like compounds with anti-inflammatory properties, a Structure-Activity Relationship (SAR) classification model was developed using atom pair descriptors and physicochemical parameters to better understand the link between chemical structure and biological activity. nih.gov These models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based approaches are central to the design of novel pyridazinone derivatives.
Ligand-based design is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that are known to bind to the target. youtube.com Techniques like pharmacophore modeling are used to identify the essential 3D arrangement of chemical features required for biological activity. tandfonline.comtandfonline.com
Structure-based design is utilized when the 3D structure of the target protein is available. researchgate.net This approach involves designing ligands that fit into the target's binding site based on its known structure, often determined by X-ray crystallography or NMR. Molecular docking is a key tool in this strategy. researchgate.net
For pyridazinone derivatives, these strategies have been applied in repurposing studies, where computational screening was used to identify new potential targets for existing compound libraries. tandfonline.comtandfonline.com
Scaffold hopping and ligand growing are advanced computational strategies used to discover novel chemotypes with desired biological activity.
Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. nih.govuel.ac.uk This technique was successfully used to identify the 4-amino pyridazinone scaffold as a novel inhibitor of FABP4. The design process started with a known pyrimidine-based inhibitor, and through bioisosteric replacement analysis, the pyridazinone framework was selected as a promising new scaffold. nih.govuel.ac.uksemanticscholar.org
Ligand growing is a fragment-based design method where a small molecular fragment is placed in a key interaction spot within a protein's binding site. The fragment is then computationally "grown" by adding favorable chemical groups to improve its binding affinity. nih.govuel.ac.uk In the development of FABP4 inhibitors, automated ligand growing experiments were performed inside the FABP4 cavity using the pyridazinone heterocycle as the starting point, leading to the design of a series of potent molecules. nih.govuel.ac.uk
Table 2: Drug Design Strategies for Pyridazinone Derivatives
| Strategy | Description | Application Example |
|---|---|---|
| Molecular Docking | Predicts ligand binding orientation in a known receptor site. | Designing pyridazinone-based inhibitors for COX-2 and PDE3A. researchgate.netnih.gov |
| QSAR Modeling | Correlates chemical structure with biological activity to predict potency. | Predicting the anti-inflammatory activity of pyridazinone analogs. nih.gov |
| Scaffold Hopping | Replaces the core of a known ligand with a novel scaffold. | Identifying the 4-amino pyridazinone scaffold as a bioisostere for a pyrimidine-based FABP4 inhibitor. nih.govuel.ac.uk |
| Ligand Growing | Extends a core fragment within a binding site to enhance affinity. | Designing novel 4-amino pyridazinone derivatives by growing them within the FABP4 active site. nih.govuel.ac.uk |
This table summarizes key computational design strategies and provides examples of their application in the research of pyridazinone compounds.
Predictive Modeling for Diverse Pharmacological Profiles
The pyridazinone scaffold is considered a "privileged structure" due to its presence in compounds with a wide array of pharmacological activities. nih.govsarpublication.com Predictive computational modeling is crucial for exploring this diverse potential. In silico models are used to predict various pharmacological profiles and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comcore.ac.uk
Computational approaches, such as inverse virtual screening, have been used to repurpose libraries of pyridazinone-based molecules. tandfonline.com By screening these compounds against databases of known biological targets, researchers can identify potential new therapeutic applications. For instance, a series of pyridazinones originally designed as formyl peptide receptor (FPR) ligands were computationally screened, leading to the identification of aspartate aminotransferase as a promising new target. tandfonline.comtandfonline.com
These predictive models help assess the drug-likeness of designed compounds, including properties like oral bioavailability, intestinal absorption, and potential inhibition of cytochrome P450 enzymes. nih.govnih.gov This comprehensive in silico profiling allows for the early identification of promising candidates with diverse pharmacological potential, from anti-inflammatory and anticancer to cardiovascular and neuroprotective effects, guiding further experimental investigation. nih.govnih.govmdpi.com
Emerging Applications and Future Research Directions of Pyridazinone Derivatives
Agrochemical Potential: Insecticidal, Acaricidal, and Herbicidal Activities
The pyridazinone nucleus is a versatile scaffold in the development of modern agrochemicals. scholarsresearchlibrary.comresearchgate.net Although detailed studies on the specific agrochemical properties of 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol are not prominent, extensive research on related derivatives highlights the significant potential of this chemical class in crop protection.
Insecticidal and Acaricidal Activities: Pyridazinone derivatives have been reported to possess notable insecticidal and acaricidal properties. scholarsresearchlibrary.com Research has focused on synthesizing novel variants and evaluating their efficacy against common agricultural pests. For instance, certain mesoionic pyrido[1,2-α]pyrimidinone derivatives, which are structurally related to pyridazinones, have shown remarkable insecticidal properties against species like Aphis craccivora. nih.gov One particular compound, I13 , demonstrated a 92% mortality rate at a concentration of 100 μg/mL. nih.gov The mechanism of action for many insecticidal pyridazines involves disruption of the insect's nervous system or metabolic pathways. mdpi.com
Herbicidal Activities: The herbicidal potential of pyridazinone derivatives is well-documented, with some compounds exhibiting potent activity against a range of weeds. nih.govresearchgate.net A notable mechanism of action for many herbicidal pyridazinones is the inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. acs.orgacs.org A recent study detailed a series of biaryl-pyridazinone/phthalimide derivatives designed as PPO inhibitors. One compound, 7m , provided 90% to 100% inhibition of several weeds, including Amaranthus retroflexus and Echinochloa crus-galli, at an application rate of 37.5 g ai/ha, which is comparable to the commercial herbicide saflufenacil. acs.orgacs.org Other studies have explored different modifications of the pyridazinone ring to discover compounds that act as bleaching herbicides. nih.gov
The table below summarizes the agrochemical activity of selected pyridazinone derivatives.
| Compound | Activity Type | Target Organism/Weed | Key Finding |
|---|---|---|---|
| Compound 7m | Herbicidal | Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli | 90-100% inhibition at 37.5 g ai/ha; acts as a PPO inhibitor. acs.orgacs.org |
| Compound I13 | Insecticidal | Aphis craccivora (Cowpea aphid) | 92% mortality at 100 µg/mL. nih.gov |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Herbicidal | Barnyardgrass, Rape | Exhibited bleaching activities and herbicidal effects at 300 g/ha. nih.gov |
Development of Advanced Therapeutic Agents Targeting Novel Pathways
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core for drugs targeting a multitude of diseases. researchgate.net Researchers are increasingly designing pyridazinone derivatives to interact with novel and challenging biological targets implicated in complex illnesses like cancer, inflammation, and neurodegenerative disorders. mdpi.commdpi.com
These advanced agents are often developed to modulate specific components of cellular signaling cascades. For example, novel pyridazinone derivatives have been synthesized to target the JNK1 pathway, which is involved in cancer progression. acs.org Other research has focused on developing inhibitors for various kinases, such as FER tyrosine kinase, which plays a role in tumor activity. nih.gov The structural versatility of the pyridazinone ring allows for precise modifications to achieve high selectivity and potency for these novel targets. researchgate.net
In the context of inflammation, pyridazinone derivatives have been created to inhibit enzymes like cyclooxygenase 2 (COX2) and phosphodiesterase type 4 (PDE4), as well as targeting pathways involved in neuroinflammation. mdpi.comnih.gov For neurodegenerative diseases, pyridazinone-based compounds have been developed as highly selective monoamine oxidase B (MAO-B) inhibitors, which could be therapeutic for conditions like Parkinson's disease. mdpi.com
Integration of High-Throughput Screening with Computational Methodologies
The discovery of novel pyridazinone-based therapeutic agents is increasingly driven by the synergy between high-throughput screening (HTS) and advanced computational methods. nih.govjapsonline.com HTS allows for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits." ewadirect.com This technique has been instrumental in uncovering initial lead compounds from in-house chemical libraries, which are then optimized to create more potent drugs. nih.gov
Complementing HTS, computational methodologies play a crucial role in modern drug design. ewadirect.com
Virtual Screening: This technique uses computer models to screen large compound databases to predict their binding affinity to a drug target, significantly reducing the time and cost associated with initial screening. ewadirect.com
Molecular Docking: Docking simulations are used to predict the preferred orientation of a pyridazinone derivative within the active site of a target protein. This provides critical insights into the binding modes and intermolecular interactions, such as hydrogen bonds and π–π stacking, that are essential for the compound's activity. connectjournals.comacs.org For instance, docking studies helped to rationalize the binding mode of novel pyridazinone-based anti-inflammatory agents in the active site of COX-2. nih.gov
Pharmacophore Mapping and QSAR: These methods identify the essential structural features (pharmacophore) required for biological activity and develop quantitative structure-activity relationships (QSAR). This allows researchers to predict the activity of newly designed compounds before their synthesis. nih.gov
This integrated approach facilitates a more rational, structure-guided design process, accelerating the journey from a preliminary hit to a viable drug candidate. acs.orgnih.gov
Multitargeting Approaches with Pyridazinone Scaffolds for Complex Diseases
Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple pathological pathways. nih.gov The traditional "one-drug, one-target" paradigm has shown limited efficacy against such diseases. This has led to the rise of polypharmacology, which focuses on designing single chemical entities that can modulate multiple targets simultaneously. nih.gov
The pyridazinone scaffold is exceptionally well-suited for developing multi-target drugs due to its versatile chemical nature, which allows for the incorporation of various functional groups to interact with different biological receptors. mdpi.com
Recent research highlights this trend:
Dual Anticancer and Antimicrobial Agents: Recognizing that cancer patients are often susceptible to infections, researchers have designed pyridazinone-based diarylurea derivatives that exhibit both anticancer activity (e.g., by inhibiting VEGFR-2) and antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans. nih.gov
Dual Kinase Inhibitors: In cancer therapy, pyridazinone derivatives have been developed to simultaneously inhibit multiple kinases involved in tumor growth and proliferation. mdpi.com For example, compounds have been designed to inhibit both dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase-3 (GSK3). mdpi.com
H₂S-Donating Hybrids: To address complex inflammatory conditions, scientists have created hybrid molecules that combine a known drug scaffold with an H₂S-donating moiety, leveraging the anti-inflammatory and cytoprotective effects of hydrogen sulfide. The pyridazinone structure is a candidate for such multi-target designs. mdpi.com
This multi-targeting strategy holds the promise of enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov
Exploration of New Chemical Space for Pyridazinone-Based Scaffolds
Expanding the chemical space of pyridazinone-based scaffolds is a key strategy for discovering next-generation drugs and agrochemicals with novel mechanisms of action and improved properties. This involves the synthesis of new derivatives and the construction of more complex molecular architectures.
Key approaches include:
Combinatorial Chemistry and Library Synthesis: Researchers synthesize large libraries of pyridazinone derivatives by systematically varying the substituents at different positions on the heterocyclic ring. mdpi.commdpi.com This allows for a broad exploration of structure-activity relationships (SAR) and the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles. mdpi.com
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core pyridazinone structure with other heterocyclic systems or modifying parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) to improve drug-like properties or discover novel biological activities. nih.gov For example, a pyridazin-3-one moiety was used as a bioisosteric replacement for a phthalazine (B143731) ring to develop new vasodilating agents. nih.gov
Creation of Fused Systems: New chemical space is also explored by fusing the pyridazinone ring with other heterocyclic structures to create novel bicyclic or tricyclic systems. researchgate.net These new scaffolds can present unique three-dimensional shapes, enabling them to interact with novel biological targets or fit into binding pockets that are inaccessible to simpler structures.
Through these synthetic explorations, chemists aim to generate molecules with enhanced efficacy, better safety profiles, and the ability to overcome existing mechanisms of drug resistance. rsc.org
Q & A
Basic: What are the recommended synthetic routes for 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol?
Methodological Answer:
The synthesis of pyridazine derivatives typically involves cyclization or functionalization of precursor heterocycles. For example, aminopyridazines can be synthesized via:
- Route 1: Condensation of hydrazine with diketones or β-ketoesters, followed by halogenation and nucleophilic substitution to introduce the pyridin-2-yl group .
- Route 2: Direct functionalization of pyridazine cores using cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to attach aryl/heteroaryl groups .
Key reagents include palladium catalysts (e.g., Pd/C) for hydrogenation and halogenating agents (e.g., POCl₃) for introducing reactive sites . Reaction optimization should prioritize inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to minimize side reactions .
Basic: How can the molecular structure of this compound be characterized?
Methodological Answer:
Structural elucidation requires a combination of:
- Spectroscopy:
- X-ray crystallography for absolute configuration determination, particularly if the compound crystallizes in a stable polymorph .
Basic: What are the solubility and purification challenges for this compound?
Methodological Answer:
- Solubility: Pyridazine derivatives often exhibit poor aqueous solubility due to aromaticity and hydrogen-bonding groups. Use polar aprotic solvents (DMSO, DMF) for dissolution .
- Purification:
- Chromatography: Flash column chromatography with silica gel and gradients of ethyl acetate/hexane.
- Recrystallization from ethanol/water mixtures to remove residual impurities .
Advanced: How can reaction yields be optimized for introducing the pyridin-2-yl substituent?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs .
- Temperature Control: Maintain 80–100°C for Suzuki-Miyaura reactions to balance reaction rate and decomposition .
- Additives: Use cesium carbonate as a base to enhance nucleophilicity in substitution reactions .
Advanced: What computational approaches predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The pyridin-2-yl group may engage in π-π stacking with aromatic residues .
- DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., amino/hydroxyl groups for hydrogen bonding) .
Advanced: How to resolve contradictions in reported synthetic methods for similar pyridazines?
Methodological Answer:
- Multi-Technique Validation: Compare NMR, HPLC, and XRD data across studies to identify impurities or isomerization .
- Reaction Monitoring: Use in-situ IR or LC-MS to track intermediate formation and adjust conditions dynamically .
Advanced: What assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition: Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or JAK2) .
- MIC Testing: For antimicrobial activity, perform broth microdilution assays against S. aureus or E. coli with concentrations ranging 1–100 µg/mL .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (likely >200°C for pyridazines) .
- Light Sensitivity: Store in amber vials at –20°C under desiccation to prevent photodegradation and hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
